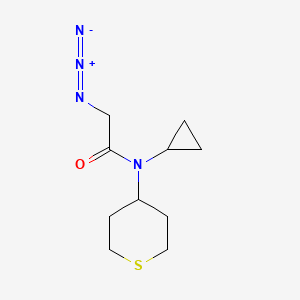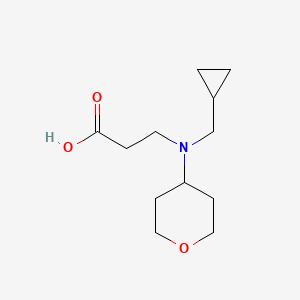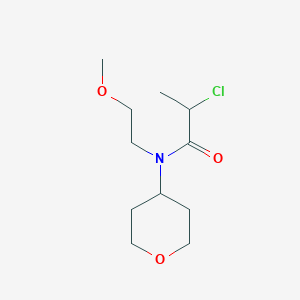
2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one
説明
“2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one” is a chemical compound with various applications in scientific research. It is offered by several suppliers for use in pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds like “2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Rearrangement and Toxicity Evaluation
Rearrangement of Beta-amino Alcohols : A study by Métro, Duthion, Gomez Pardo, and Cossy (2010) focuses on the rearrangement of beta-amino alcohols via aziridinium intermediates, highlighting the synthetic versatility of beta-amino alcohols and their potential in creating various amine configurations, which might be relevant for compounds with similar structures (Métro et al., 2010).
Toxicity of Aminoxyl Radicals : Sosnovsky (1992) critically reviewed the toxicity of aminoxyl radicals, concluding their general low toxicity and non-mutagenicity. This indicates the potential safety of related compounds in biological applications (Sosnovsky, 1992).
Synthetic Applications and Biological Activities
Synthesis and Properties of DNA Mimics : Efimov and Chakhmakhcheva (2006) reviewed the synthesis and properties of hydroxyproline-based DNA mimics, demonstrating the utility of such structures in nucleic acid diagnostics and antisense experiments, suggesting the potential for compounds with hydroxyproline structures in genetic research (Efimov & Chakhmakhcheva, 2006).
Antimicrobial Potential of Chitosan : Raafat and Sahl (2009) surveyed the literature on chitosan's antimicrobial potential. The study's focus on the chemical structure's influence on biological activity may offer insights into how modifications, like those in the query compound, can enhance biological efficacy (Raafat & Sahl, 2009).
Environmental and Biological Degradation
Biodegradation of ETBE : Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, providing insights into microbial degradation pathways that might be applicable to similar compounds (Thornton et al., 2020).
Bioactive Peptides Production : Czelej et al. (2022) highlighted the production methods and antioxidant activity of protein hydrolysates derived from various sources. The enzymatic hydrolysis process described could be relevant for the modification or degradation of related compounds to assess their biological activities (Czelej et al., 2022).
特性
IUPAC Name |
2-amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-7-5-10(4-6(7)11)8(12)3-9/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPLRCRZTSZFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















